1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione
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Overview
Description
1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione is a heterocyclic compound that features a fused benzofuran and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetoxymethyl-4-acetylpyrroles with benzofuran derivatives, followed by ring closure using catalysts such as Montmorillonite K10 clay . Another approach includes the use of toluene-p-sulfonic acid in ethanol or toluene for cyclization .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- 1H-Benzofuro[3,2-f]indole
- 1H-1Benzothieno[2,3-f]indole
- Pyrrolo[3,2-b]carbazole
Comparison: 1H-1Benzofuro[2,3-c]pyrrole-1,3(2H)-dione is unique due to its specific fusion of benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
28397-75-3 |
---|---|
Molecular Formula |
C10H5NO3 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
[1]benzofuro[2,3-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C10H5NO3/c12-9-7-5-3-1-2-4-6(5)14-8(7)10(13)11-9/h1-4H,(H,11,12,13) |
InChI Key |
RHRNWGSSVHMJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC3=O |
Origin of Product |
United States |
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